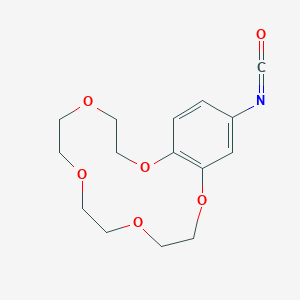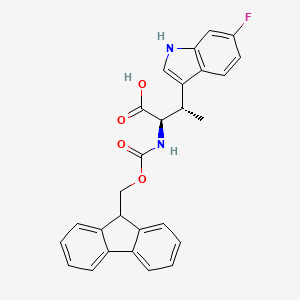
N-Fmoc-(+/-)-cis-2-aminocyclooct-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-(+/-)-cis-2-aminocyclooct-3-ene-1-carboxylic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a cis-2-aminocyclooct-3-ene-1-carboxylic acid. The Fmoc group is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. This compound is of interest due to its unique structural properties and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-(+/-)-cis-2-aminocyclooct-3-ene-1-carboxylic acid typically involves the protection of the amine group of cis-2-aminocyclooct-3-ene-1-carboxylic acid with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-(+/-)-cis-2-aminocyclooct-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amine.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh
Substitution: Piperidine in N,N-dimethylformamide (DMF)
Major Products Formed
Oxidation: Oxidized derivatives of the cyclooctene ring
Reduction: Reduced derivatives of the cyclooctene ring
Substitution: Free amine after Fmoc removal
Scientific Research Applications
N-Fmoc-(+/-)-cis-2-aminocyclooct-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of peptide-based materials and hydrogels for biomedical applications.
Mechanism of Action
The mechanism of action of N-Fmoc-(+/-)-cis-2-aminocyclooct-3-ene-1-carboxylic acid primarily involves the protection and deprotection of amine groups. The Fmoc group is introduced to protect the amine during synthetic processes and can be removed under basic conditions to reveal the free amine. This allows for selective modification of the compound and the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-proline: Another Fmoc-protected amino acid used in peptide synthesis.
N-Fmoc-L-alanine: Used in proteomics studies and solid-phase peptide synthesis.
Uniqueness
N-Fmoc-(+/-)-cis-2-aminocyclooct-3-ene-1-carboxylic acid is unique due to its cis-2-aminocyclooct-3-ene-1-carboxylic acid structure, which provides distinct steric and electronic properties compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in the synthesis of specialized peptides and complex organic molecules.
Properties
Molecular Formula |
C24H25NO4 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(1S,2R,3Z)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooct-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C24H25NO4/c26-23(27)20-13-3-1-2-4-14-22(20)25-24(28)29-15-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21/h4-12,14,20-22H,1-3,13,15H2,(H,25,28)(H,26,27)/b14-4-/t20-,22+/m0/s1 |
InChI Key |
JRTUXDFLVCCVBG-OCQXXTHOSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](/C=C\C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
C1CCC(C(C=CC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


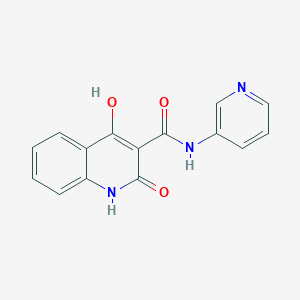
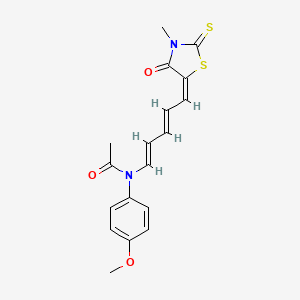
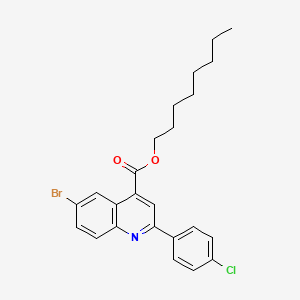

![(4Z)-4-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12051710.png)
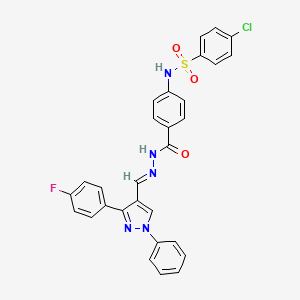
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12051720.png)
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B12051727.png)
![N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]acetamide](/img/structure/B12051731.png)
![6-(3,4-Dichlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12051738.png)
